[(1-Methyl-1H-imidazol-4-yl)methyl](propyl)amine
Description
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Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(1-methylimidazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-5-8-6-11(2)7-10-8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
JWXOKRZXDFWPJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CN(C=N1)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Biological Targets & Pharmacological Potential of (1-Methyl-1H-imidazol-4-yl)methylamine
This is an in-depth technical guide focusing on the pharmacological utility, biological targets, and experimental applications of (1-Methyl-1H-imidazol-4-yl)methylamine .
CAS No: 486414-83-9 (Free base) | Molecular Formula: C5H9N3 Classification: Privileged Scaffold / Fragment-Based Drug Discovery (FBDD) Lead Primary Application: Precursor for Histamine H3/H4 Ligands and O-GlcNAcase Inhibitors
Executive Summary: The "Nor-Methylhistamine" Scaffold
(1-Methyl-1H-imidazol-4-yl)methylamine is a critical heterocyclic building block in medicinal chemistry. Structurally, it represents a "nor" analog of the endogenous metabolite tele-methylhistamine, featuring a methylamine side chain (one carbon shorter than histamine) attached to a methylated imidazole ring.
Unlike histamine, which acts as a broad-spectrum agonist, this specific fragment exhibits low intrinsic affinity for histamine receptors in its native form due to the shortened side chain. However, it serves as a high-value pharmacophore anchor in Fragment-Based Drug Discovery (FBDD). When derivatized, it targets:
-
Histamine H3 & H4 Receptors: As a core moiety for high-affinity antagonists/inverse agonists.
-
O-GlcNAcase (OGA): As a mimic of the acetamido group in sugar substrates, utilized in Alzheimer's research.
-
JNK3 Kinase: As a solvent-exposed linker in covalent kinase inhibitors.
Biological Target Profile & Mechanism of Action
Primary Target Class: Histamine H3 Receptor (H3R)
While the native fragment binds weakly (
-
Mechanism: The imidazole ring interacts with Glu206 (TM5) and Asp114 (TM3) via ionic bonding and
-stacking. The N-methylation at the 1-position prevents tautomerization, locking the imidazole in a specific orientation that favors H3/H4 selectivity over H1/H2. -
Pharmacological Role: It acts as a "warhead." Medicinal chemists attach lipophilic tails (e.g., biphenyl or piperidine groups) to the amine nitrogen. This extension reaches the secondary binding pocket of the H3R, converting the weak fragment into a nanomolar-affinity antagonist.
Secondary Target: O-GlcNAcase (OGA)
The enzyme O-GlcNAcase removes O-linked N-acetylglucosamine (O-GlcNAc) from proteins.[1]
-
Relevance: Inhibition of OGA is a therapeutic strategy for Tauopathies (Alzheimer's).
-
Mechanism: The (1-methyl-1H-imidazol-4-yl)methylamine moiety mimics the thiazoline intermediate formed during the hydrolysis of N-acetylglucosamine. It binds in the catalytic pocket, positioning the amine to interact with catalytic aspartate residues.
Pathway Visualization
The following diagram illustrates the divergent signaling pathways modulated when this scaffold is incorporated into active ligands.
Caption: Divergent pharmacological utility of the scaffold in GPCR signaling (H3R) and enzymatic inhibition (OGA).
Experimental Protocols
Protocol A: Competitive Radioligand Binding Assay (H3R)
Objective: To determine the affinity (
Reagents:
-
Membranes expressing human H3 Receptor (hH3R).
-
Radioligand:
-N- -methylhistamine (2 nM). -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl
.
Methodology:
-
Preparation: Thaw hH3R membranes and homogenize in Assay Buffer.
-
Incubation: In a 96-well plate, add:
-
50
L of test compound (dilution series of (1-Methyl-1H-imidazol-4-yl)methylamine). -
50
L of -ligand.[2] -
100
L of membrane suspension (20 g protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: O-GlcNAcase (OGA) Inhibition Assay
Objective: Evaluate the scaffold's ability to inhibit OGA hydrolytic activity.
Reagents:
-
Recombinant human OGA (hOGA).
-
Substrate: 4-Methylumbelliferyl N-acetyl-
-D-glucosaminide (4-MU-GlcNAc). -
Buffer: PBS, 0.1% BSA, pH 7.4.
Methodology:
-
Mixture: Mix 10 nM hOGA with varying concentrations of the test compound in a black 384-well plate.
-
Start Reaction: Add 50
M 4-MU-GlcNAc substrate. -
Kinetics: Monitor fluorescence immediately (Ex: 360 nm / Em: 450 nm) for 45 minutes at room temperature.
-
Data Processing: Calculate the slope of the linear phase (reaction rate). Normalize to DMSO control (100% activity).
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) shifts when the methylamine chain length is altered.
| Compound | Side Chain Length | H3 Receptor Affinity ( | H1 Receptor Affinity | Primary Utility |
| (1-Methyl-1H-imidazol-4-yl)methylamine | 1 Carbon (-CH2-) | < 5.0 (Low) | Negligible | Fragment / Linker |
| Histamine | 2 Carbons (-CH2-CH2-) | 8.0 | High | Endogenous Agonist |
| tele-Methylhistamine | 2 Carbons (-CH2-CH2-) | 7.5 | Low | Metabolite / Agonist |
| Thioperamide (Derivative) | Complex Linker | 8.5 | Low | Potent Antagonist |
Note: The "1 Carbon" chain of the subject molecule drastically reduces direct receptor activation, making it an ideal "silent" scaffold for building antagonists.
Synthesis & Stability
Precursor Role: This amine is typically synthesized via the reduction of 1-methyl-1H-imidazole-4-carbonitrile or 1-methyl-1H-imidazole-4-carbaldehyde .
Stability Warning:
As a primary amine, the compound is sensitive to atmospheric
-
Storage: Store at -20°C under argon.
-
Handling: Use as the hydrochloride salt (CAS 1394838-42-6) for improved stability during weighing and dispensing.
References
-
GlcNAcstatin Design
- Title: Discovery of a Novel and Brain-Penetrant O-GlcNAcase Inhibitor via Virtual Screening.
- Source:Journal of Medicinal Chemistry, 2021.
-
URL:[Link]
-
Histamine H3 SAR
-
Fragment Screening
- Title: Screening the Maybridge Rule of 3 Fragment Library for Compounds that interact with Trypanosoma brucei INO1.
- Source:Journal of Biomolecular Screening, 2011.
-
URL:[Link]
-
Chemical Properties
- Title: (1-Methyl-1H-imidazol-4-yl)methanamine - PubChem Compound Summary.
- Source:National Center for Biotechnology Inform
-
URL:[Link]
Sources
Methodological & Application
Protocol: High-Fidelity Synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine via Reductive Amination
Executive Summary
This Application Note details the synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine (CAS: 132247-89-1), a critical histamine analogue and intermediate in the synthesis of H3/H4 receptor ligands.
While reductive amination is a standard transformation, this specific substrate presents two distinct challenges:
-
Over-Alkylation (Dimerization): The product amine is more nucleophilic than ammonia, leading to the formation of secondary amine impurities (dimers).
-
Hydrophilicity: The product is a highly polar, low-molecular-weight heterocycle, making standard aqueous/organic extraction inefficient.
The Solution: This protocol utilizes a Direct Reductive Amination strategy using a large excess of Ammonium Acetate (
Strategic Analysis & Mechanism
Retrosynthetic Logic
The route is chosen for its atom economy and the commercial availability of the aldehyde precursor. Unlike the Gabriel Synthesis (multi-step) or Nitrile Reduction (requires high pressure or strong reductants), this route is performed in a single pot under mild conditions.[1]
Reaction Mechanism
The reaction proceeds through the formation of an unstable carbinolamine, which dehydrates to form an iminium ion. This species is then selectively reduced by Sodium Cyanoborohydride (
-
Why
? Unlike Sodium Borohydride ( ), is stable at pH 6-7 (buffered by ammonium acetate). It selectively reduces the protonated iminium ion much faster than the neutral aldehyde, preventing the formation of the alcohol byproduct.
Visualized Pathway
The following diagram illustrates the reaction pathway and the critical decision points to avoid side reactions.
Figure 1: Mechanistic pathway highlighting the competition between product formation and dimerization. Excess ammonia is the critical control parameter.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Methylimidazole-4-carboxaldehyde | 110.11 | 1.0 | Substrate |
| Ammonium Acetate ( | 77.08 | 15.0 | Amine Source / Buffer |
| Sodium Cyanoborohydride ( | 62.84 | 1.5 | Reducing Agent |
| Methanol (Anhydrous) | - | Solvent | Medium (0.2 M conc.) |
| Potassium Carbonate ( | 138.21 | Excess | Workup Base |
| HCl in Dioxane (4M) | - | - | Salt Formation |
Step-by-Step Procedure
Phase 1: Imine Formation (Equilibration)
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 1-Methylimidazole-4-carboxaldehyde (1.0 g, 9.08 mmol) and Ammonium Acetate (10.5 g, 136 mmol, 15 eq).
-
Solvent: Add anhydrous Methanol (45 mL).
-
Equilibration: Stopper the flask and stir at Room Temperature (25°C) for 30 minutes .
-
Expert Insight: This pre-stir allows the aldehyde-ammonia equilibrium to shift toward the imine/hemiaminal before the reducing agent is introduced.
-
Phase 2: Reduction
-
Addition: Carefully add Sodium Cyanoborohydride (
) (0.85 g, 13.6 mmol, 1.5 eq) in one portion.-
Safety Note: This reagent is toxic. Handle in a fume hood.
-
-
Reaction: Stir the mixture at Room Temperature for 16–24 hours .
-
Monitoring: Monitor by TLC (Eluent: 10% MeOH in DCM with 1%
).-
Visualization: The aldehyde spot (
) should disappear. The amine stays at the baseline or streaks without ammonia in the eluent.
-
Phase 3: Workup (Critical for Hydrophilic Amines)
Standard aqueous workup will result in product loss. Follow this modified procedure.
-
Quench: Cool the flask to 0°C. Slowly add conc. HCl dropwise until pH < 2.
-
Purpose: This destroys unreacted borohydride (releasing
) and hydrolyzes any boron-amine complexes. -
Safety: Perform in a hood; HCN gas may be generated if not careful (though HCl usually generates
and boric acid; keep basic traps nearby if concerned about cyanide).
-
-
Evaporation: Concentrate the mixture to dryness under reduced pressure (Rotavap) to remove Methanol.
-
Basification: Dissolve the residue in minimal distilled water (10–15 mL). Add solid
until the solution is saturated and pH > 12.-
Why? High ionic strength ("salting out") forces the organic amine out of the aqueous phase.
-
-
Extraction: Extract the aqueous slurry with DCM:Isopropanol (3:1) (4 x 20 mL).
-
Note: Pure DCM is often insufficient for this polar amine. The addition of IPA increases polarity.
-
-
Drying: Combine organic layers, dry over anhydrous
, filter, and concentrate to yield the crude free base (pale yellow oil).
Phase 4: Purification & Salt Formation
-
Dissolution: Dissolve the crude oil in a small volume of Ethanol or Methanol.
-
Salt Formation: Add 4M HCl in Dioxane (2.5 eq) dropwise at 0°C. A white precipitate should form.
-
Isolation: Dilute with Diethyl Ether (
) to maximize precipitation. Filter the solid under nitrogen. -
Recrystallization: Recrystallize from MeOH/EtOAc if high purity (>99%) is required.
Workflow Diagram
Figure 2: Operational workflow emphasizing the specific extraction solvent system required for polar product recovery.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in aqueous phase. | Use DCM:IPA (3:1) or n-Butanol for extraction. Ensure aqueous phase is saturated with |
| Dimer Formation | Insufficient Ammonia. | Ensure |
| Incomplete Reaction | Wet Methanol. | Water inhibits imine formation. Use anhydrous MeOH and molecular sieves (3Å) if necessary. |
| Residual Boron | Incomplete Quench. | Ensure the acidic quench (pH < 2) is maintained for 30 mins before evaporation. |
Safety & Waste Management
-
Sodium Cyanoborohydride: Highly toxic if ingested or absorbed. Contact with acid releases Hydrogen Cyanide (HCN) gas.[2]
-
Protocol: All acidic quenches must be performed in a high-efficiency fume hood.
-
Waste: Treat aqueous waste streams with bleach (Sodium Hypochlorite) to oxidize residual cyanide to cyanate before disposal.
-
-
Ammonium Acetate: Hygroscopic.[2] Store in a desiccator.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
-
Sigma-Aldrich. (n.d.). "Sodium cyanoborohydride Safety Data Sheet."
-
Organic Chemistry Portal. (n.d.). "Reductive Amination."[1][3][4][5][6][7][8]
Sources
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- 2. chemicalbook.com [chemicalbook.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: (1-Methyl-1H-imidazol-4-yl)methylamine as a Versatile Ligand in Coordination Chemistry
Abstract
This guide provides an in-depth exploration of (1-methyl-1H-imidazol-4-yl)methylamine, a ligand of significant interest in modern coordination chemistry. We delve into its structural attributes, coordination behavior, and its utility in synthesizing novel metal complexes. This document is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The content covers the synthesis of a representative metal complex, comprehensive characterization techniques, and a discussion of its potential applications in bioinorganic modeling, catalysis, and materials science.
Introduction: The Significance of (1-Methyl-1H-imidazol-4-yl)methylamine
(1-Methyl-1H-imidazol-4-yl)methylamine is a substituted imidazole derivative that features two key nitrogen donor sites: the sp²-hybridized nitrogen (N3) of the imidazole ring and the sp³-hybridized nitrogen of the primary amine on the methyl substituent. This arrangement makes it an excellent candidate for forming stable chelate rings with transition metal ions. The imidazole moiety is a fundamental building block in nature, most notably in the side chain of the amino acid histidine, which plays a crucial role in the active sites of numerous metalloenzymes.[1] Consequently, complexes derived from (1-methyl-1H-imidazol-4-yl)methylamine serve as valuable structural and functional mimics for these biological systems.[2]
The versatility of imidazole-based ligands has led to their widespread use in constructing advanced materials like Metal-Organic Frameworks (MOFs) and in developing novel metal-based therapeutics.[3][4][5] This guide will provide the foundational knowledge and practical protocols to effectively utilize (1-methyl-1H-imidazol-4-yl)methylamine in a research setting.
Ligand Properties and Coordination Behavior
Understanding the inherent properties of the ligand is paramount for designing successful coordination experiments. (1-Methyl-1H-imidazol-4-yl)methylamine typically acts as a bidentate N,N'-donor, coordinating through the imidazole ring nitrogen and the primary amine nitrogen to form a stable five-membered chelate ring.
Physicochemical Data
The key properties of the ligand are summarized below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₉N₃ | [6][7] |
| Molecular Weight | 111.15 g/mol | [6][7] |
| Appearance | Liquid | [6][8] |
| pKa | 8.23 ± 0.29 (Predicted) | [8] |
| Boiling Point | 104 °C | [8] |
| SMILES | Cn1cnc(CN)c1 | [6][8] |
| InChI Key | YSEAGFBRAQOCFM-UHFFFAOYSA-N | [6][8] |
Coordination Rationale
The imine nitrogen of the imidazole ring is a pure sigma-donor, while the primary amine also contributes electron density to the metal center.[1] This bidentate coordination mode is entropically favored due to the chelate effect, leading to thermodynamically stable metal complexes. The steric profile of the ligand is relatively compact, allowing for the formation of various coordination geometries, such as tetrahedral and octahedral, depending on the metal ion and stoichiometry.[1][9]
Caption: Bidentate coordination of the ligand to a metal center (M).
Protocol: Synthesis of a Dichloro-bis[(1-Methyl-1H-imidazol-4-yl)methylamine]Metal(II) Complex
This protocol provides a generalized method for synthesizing a representative octahedral complex with a divalent first-row transition metal (e.g., Co(II), Ni(II), Cu(II), Zn(II)).
Rationale Behind Experimental Design
-
Metal Salt Selection: Metal chlorides (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O) are chosen as they are readily available, soluble in polar solvents like ethanol, and the chloride anions can act as co-ligands.
-
Solvent: Absolute ethanol is an excellent solvent for both the ligand and the metal salt, facilitating a homogeneous reaction mixture. Its boiling point allows for gentle reflux to drive the reaction to completion without degrading the components.
-
Stoichiometry: A ligand-to-metal molar ratio of 2:1 is used to favor the formation of a bis-ligated complex, which, along with two chloride ions, typically results in a stable six-coordinate octahedral geometry.[10]
-
Reaction Conditions: Stirring at room temperature is often sufficient for complexation, but gentle heating or reflux can increase the reaction rate and ensure complete conversion.
-
Isolation: The complexes are often less soluble in the reaction solvent than the starting materials, allowing for isolation by precipitation upon cooling or solvent evaporation. Washing with a non-coordinating solvent like diethyl ether removes any unreacted starting materials.
Materials and Reagents
-
(1-Methyl-1H-imidazol-4-yl)methylamine (2.0 mmol)
-
Metal(II) chloride hexahydrate (e.g., NiCl₂·6H₂O) (1.0 mmol)
-
Absolute Ethanol (25 mL)
-
Diethyl Ether (20 mL)
-
Round-bottom flask (100 mL) with magnetic stir bar
-
Reflux condenser
-
Standard glassware and filtration apparatus
Step-by-Step Procedure
-
Preparation of Solutions:
-
In the 100 mL round-bottom flask, dissolve the Metal(II) chloride hexahydrate (1.0 mmol) in 10 mL of absolute ethanol. Stir until a clear solution is formed.
-
In a separate beaker, dissolve (1-methyl-1H-imidazol-4-yl)methylamine (2.0 mmol) in 15 mL of absolute ethanol.
-
-
Reaction:
-
Slowly add the ligand solution to the stirring metal salt solution at room temperature over 5-10 minutes.
-
A color change and/or the formation of a precipitate may be observed immediately.
-
Attach the reflux condenser and heat the reaction mixture to a gentle reflux (approximately 60-70°C) for 2-3 hours to ensure the reaction goes to completion.[10]
-
-
Isolation of the Product:
-
After the reflux period, remove the heat source and allow the mixture to cool slowly to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
-
Purification and Drying:
-
Wash the collected solid on the filter paper with a small amount of cold ethanol (2 x 5 mL) to remove any soluble impurities.
-
Follow with a wash of diethyl ether (2 x 10 mL) to remove residual ethanol and aid in drying.
-
Dry the purified complex under vacuum for several hours to remove all traces of solvent.
-
Caption: General workflow for the synthesis of a metal complex.
Characterization of the Synthesized Complex
A combination of analytical techniques is essential to confirm the identity, purity, and structure of the newly synthesized coordination compound.
Expected Characterization Data
The following table outlines the key techniques and the expected observations for a successful synthesis.
| Technique | Purpose | Expected Result / Observation |
| FT-IR Spectroscopy | Confirm ligand coordination | Shift in N-H and C=N stretching frequencies compared to the free ligand. Appearance of new low-frequency bands corresponding to M-N bonds. |
| UV-Vis Spectroscopy | Determine coordination geometry | For d-block metals, observation of d-d transition bands characteristic of the specific geometry (e.g., octahedral Ni(II) complexes show multiple absorption bands).[11] |
| Elemental Analysis (CHN) | Verify empirical formula | The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula [M(C₅H₉N₃)₂Cl₂]. |
| Molar Conductivity | Determine ionic nature | Low conductivity values in a non-coordinating solvent (e.g., nitromethane) indicate a neutral, non-electrolytic complex.[12] |
| ¹H NMR Spectroscopy | Confirm ligand binding (for diamagnetic metals like Zn(II)) | Broadening or shifting of the imidazole and methylamine proton signals upon coordination to the metal center.[9] |
| X-ray Crystallography | Definitive structural elucidation | Provides precise bond lengths, bond angles, coordination number, and overall molecular geometry in the solid state.[9] |
Potential Applications
The unique structural and electronic properties of complexes derived from (1-methyl-1H-imidazol-4-yl)methylamine open avenues for a wide range of applications.
-
Bioinorganic Chemistry: These complexes can serve as models for the active sites of metalloproteins that feature histidine coordination, such as superoxide dismutase or myoglobin.[1] This allows for detailed spectroscopic and reactivity studies that provide insight into biological mechanisms.
-
Catalysis: The well-defined coordination sphere around the metal center can create a specific environment for catalytic transformations. These complexes can be explored as catalysts for oxidation, reduction, or C-C coupling reactions.
-
Medicinal Chemistry: Imidazole derivatives and their metal complexes have shown promise as antimicrobial and anticancer agents.[5] The coordination of a metal ion can enhance the biological activity of the organic ligand, offering a strategy for developing novel therapeutics.
-
Materials Science: As a bifunctional linker, this ligand can be used in the synthesis of coordination polymers and MOFs, which have applications in gas storage, separation, and sensing.[3][4]
References
-
Novel Ligands based on Imidazole and Triazole: From Coordination Chemistry to Medicinal Applications and Material Design. (n.d.). OPEN FAU. Retrieved February 13, 2026, from [Link]
-
Chen, S., & Zeller, M. (2016). The roles of imidazole ligands in coordination supramolecular systems. CrystEngComm, 18(35), 6543-6565. Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]
-
Pehnec, I. H., et al. (2022). Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. PLOS ONE, 17(10), e0275371. Public Library of Science. Retrieved February 13, 2026, from [Link]
-
Chen, S., & Zeller, M. (2016). The roles of imidazole ligands in coordination supramolecular systems. ResearchGate. Retrieved February 13, 2026, from [Link]
-
Transition metal imidazole complex. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]
-
Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 16(6), 1470-1476. ACS Publications. Retrieved February 13, 2026, from [Link]
-
(1-methyl-1H-imidazol-4-yl)methanamine. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2024). Bentham Science. Retrieved February 13, 2026, from [Link]
-
Synthesis of Metal Complexes Fe(II), Co(II), Ni(II) of Monodentate Schiff Bases Derived from Aromatic Aldehyde. (2019). CORE. Retrieved February 13, 2026, from [Link]
-
Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. (2020). Systematic Reviews in Pharmacy. Retrieved February 13, 2026, from [Link]
-
Synthesis, Characterization, and Theoretical Studies of Metal Complexes Derived from the Chiral Tripyridyldiamine Ligand Bn-CDPy3. (2015). PMC - NIH. Retrieved February 13, 2026, from [Link]
-
Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors. (2021). ACS Omega. Retrieved February 13, 2026, from [Link]
-
Synthesis and Characterization of metal complexes with ligands containing a hetero (N) atom and (hydroxyl or carboxyl) group. (2012). ResearchGate. Retrieved February 13, 2026, from [Link]
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- 6. (1-methyl-1H-imidazol-4-yl)methylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (1-Methyl-1H-imidazol-4-yl)methylamine | 486414-83-9 [amp.chemicalbook.com]
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Application Note: Strategic Utilization of (1-Methyl-1H-imidazol-4-yl)methylamine in Fragment-Based Drug Discovery
Abstract & Scientific Context
(1-Methyl-1H-imidazol-4-yl)methylamine (CAS: 486414-83-9 / 1394838-42-6 for HCl salt) is a distinct imidazole-based fragment characterized by a polar imidazole ring methylated at the N1 position and a primary methylamine tail at the C4 position. Structurally analogous to the neurotransmitter histamine and its metabolite tele-methylhistamine, this compound serves as a critical chemical scaffold in Fragment-Based Drug Discovery (FBDD).[1]
Unlike complex drug molecules, this fragment is utilized primarily for its ability to probe "sub-pockets" in G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 and H4 receptors, and as a chelating motif in metalloenzyme inhibitors.[1] Its low molecular weight (<150 Da) and high polarity make it an ideal "seed" for growing high-affinity ligands.[1]
This guide details protocols for handling, biophysical screening (SPR), and functional validation of this pharmacophore.[1]
Chemical Identity & Handling Protocols
Safety Warning: This compound is an alkylamine derivative.[1] It is corrosive and hygroscopic.[1] Handle in a desiccated environment.
| Property | Specification |
| IUPAC Name | (1-Methyl-1H-imidazol-4-yl)methanamine |
| Molecular Weight | 111.15 g/mol (Free base) |
| Solubility | Highly soluble in water, DMSO, and Methanol (>100 mM) |
| pKa (Predicted) | ~7.0 (Imidazole), ~9.5 (Primary Amine) |
| Storage | -20°C, Desiccated, under Argon/Nitrogen |
Protocol A: Preparation of "Fragment-Ready" Stock Solutions
Rationale: Fragments often aggregate or oxidize.[1] Proper solvation is critical for SPR/NMR consistency.
-
Weighing: Weigh 10 mg of the hydrochloride salt in a glove box or static-free environment.
-
Solvation: Dissolve in 100% anhydrous DMSO to achieve a 200 mM stock concentration .
-
Calculation: Volume (µL) = [Mass (mg) / MW (mg/mmol)] * 1000 / 0.2
-
-
Sonication: Sonicate for 60 seconds at 25°C to ensure complete dissolution of salt forms.
-
Quality Control (QC): Verify purity via LC-MS (ESI+). Expect [M+H]+ = 112.1.
-
Aliquot: Store in single-use amber vials (20 µL) at -80°C. Avoid freeze-thaw cycles.
Core Protocol: Surface Plasmon Resonance (SPR) Fragment Screening
Objective: To detect weak, transient binding of (1-Methyl-1H-imidazol-4-yl)methylamine to a target protein (e.g., Histamine H3 Receptor or a model metalloenzyme). Challenge: As a low-molecular-weight fragment (LMW), the binding signal (RU) will be low.[1] High receptor density and "Clean Screen" protocols are required.
Experimental Workflow
Step 1: Sensor Chip Functionalization
-
Chip Selection: Use a CM5 or CM7 Series S Sensor Chip (Cytiva/Biacore) for high capacity.[1]
-
Immobilization:
Step 2: Sample Preparation
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).[1] Crucial: Match DMSO concentration exactly.
-
Dilution Series: Prepare the fragment at concentrations: 1 mM, 500 µM, 250 µM, 125 µM, 62.5 µM .
-
Note: High concentrations are needed due to typically low affinity (
in mM range) of fragments.[1]
-
-
DMSO Correction: Prepare a DMSO calibration curve (0.5% to 5.0%) to correct for bulk refractive index shifts.
Step 3: Injection & Analysis
-
Flow Rate: 30 µL/min (fast flow minimizes mass transport limitations).
-
Contact Time: 30 seconds (association).
-
Dissociation Time: 15 seconds. (Fragments dissociate rapidly; long dissociation is unnecessary).[1]
-
Regeneration: None usually required (rapid off-rate).[1] If needed, a quick pulse of 10 mM Glycine pH 9.0.
Step 4: Data Processing
-
Zero-referencing: Subtract signals from the reference flow cell (unmodified surface).[1]
-
Solvent Correction: Apply DMSO calibration.
-
Binding Isotherm: Plot Steady State Response (
) vs. Concentration ( ). -
Fit: Use a 1:1 Langmuir affinity model to determine
.[1]
Secondary Protocol: Competitive Radioligand Binding (H3 Receptor)
Objective: To determine if the fragment can displace a known high-affinity ligand, validating its pharmacophore relevance. Context: This assay confirms if the (1-Methyl-1H-imidazol-4-yl)methylamine moiety targets the orthosteric site.
Materials
-
Membranes: CHO-K1 cells stably expressing Human H3 Receptor.[1]
-
Radioligand: [³H]-N-alpha-methylhistamine (
nM). -
Test Compound: (1-Methyl-1H-imidazol-4-yl)methylamine.[2][3][4][5][6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[1]
Procedure
-
Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.
-
Incubation Setup (96-well plate):
-
Reaction: Incubate for 60 minutes at 25°C with gentle shaking.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Wash: 3 x 1 mL ice-cold Wash Buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Analysis
-
Calculate % Inhibition at each concentration.[1]
-
Fit to a sigmoidal dose-response curve (Variable Slope).[1]
-
Expectation: As a fragment, the IC₅₀ will likely be in the micromolar range (10–100 µM) compared to nanomolar drugs.[1] This confirms it is a "weak binder" suitable for optimization.[1]
Visualizing the Workflow
The following diagram illustrates the decision logic for utilizing this fragment in a drug discovery campaign.
Caption: Workflow for transitioning the imidazole-methylamine fragment from initial QC to lead generation via SPR screening and synthetic expansion.
Scientific References
-
PubChem Compound Summary. "(1-Methyl-1H-imidazol-4-yl)methanamine." National Center for Biotechnology Information.[1] Accessed February 17, 2026. Link
-
Sigma-Aldrich Product Data. "(1-methyl-1H-imidazol-4-yl)methylamine - Building Block." Merck KGaA. Link
-
Review of Imidazole Derivatives. "Advanced Spectrum of Imidazole Derivatives in Therapeutics." Journal of Chemical Reviews, 2022. Link
-
H3 Receptor Pharmacology. "Histamine H3 receptor ligands: A review." BenchChem Technical Guides. Link
Disclaimer: This protocol is intended for research use only. (1-Methyl-1H-imidazol-4-yl)methylamine is not approved for therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.
Sources
- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 2. 1394838-42-6|(1-Methyl-1H-imidazol-4-yl)methanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (1-Methyl-1H-imidazol-4-yl)methylamine | 486414-83-9 [amp.chemicalbook.com]
- 4. (1-Methyl-1H-imidazol-4-yl)methylamine(486414-83-9) 1H NMR [m.chemicalbook.com]
- 5. (1-Methyl-1H-imidazol-4-yl)methylamine, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Scalable, Two-Step Synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine for Pharmaceutical Research and Development
Abstract
This application note provides a comprehensive guide to the synthesis of (1-methyl-1H-imidazol-4-yl)methylamine, a valuable heterocyclic building block used in the development of histamine receptor ligands and other bioactive molecules.[1] We present a robust and scalable two-step synthetic route commencing from commercially available (1-methyl-1H-imidazol-4-yl)methanol. The protocol is designed for researchers, chemists, and process development professionals, offering detailed methodologies for both laboratory-scale execution and pilot-scale-up. Key considerations for process safety, reaction optimization, and purification at scale are discussed, grounded in established chemical principles to ensure reproducibility and high purity of the final product.
Introduction and Synthetic Strategy
(1-Methyl-1H-imidazol-4-yl)methylamine is a key intermediate in medicinal chemistry, often serving as a scaffold for compounds targeting various physiological pathways.[1] Its structural similarity to histamine makes it a compound of interest for developing receptor-specific agonists and antagonists. The reliable synthesis of this amine in high purity and on a scalable basis is crucial for advancing drug discovery programs.[2]
The synthetic strategy detailed herein follows a logical and efficient two-step sequence:
-
Oxidation: The primary alcohol of (1-methyl-1H-imidazol-4-yl)methanol is selectively oxidized to the corresponding aldehyde, 1-methyl-1H-imidazole-4-carbaldehyde.
-
Reductive Amination: The intermediate aldehyde is converted directly to the target primary amine via one-pot reductive amination.
This approach was selected for its operational simplicity, use of readily available and cost-effective reagents, and its proven scalability. The causality behind this choice lies in the high selectivity of manganese dioxide (MnO₂) as an oxidant for benzylic-type alcohols and the efficiency of reductive amination for amine synthesis, which avoids the common issue of over-alkylation seen in direct alkylation methods.[3]
Caption: Overall two-step synthetic workflow.
Physicochemical Properties and Safety Data
A thorough understanding of the physical properties and hazards associated with all materials is a prerequisite for safe and successful synthesis, particularly during scale-up.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |
| (1-Methyl-1H-imidazol-4-yl)methanol | C₅H₈N₂O | 112.13 | 57341-93-6 | Solid |
| 1-Methyl-1H-imidazole-4-carbaldehyde | C₅H₆N₂O | 110.11 | 17289-26-8 | Solid |
| (1-Methyl-1H-imidazol-4-yl)methylamine | C₅H₉N₃ | 111.15 | 486414-83-9 | Liquid |
Table 2: Hazard and Safety Information
| Compound | Hazard Classifications | Hazard Statements | Key Precautionary Actions |
| **Manganese Dioxide (MnO₂) ** | Oxidizing Solid 2; Acute Tox. 4 | H272: May intensify fire; oxidizer. H302+H332: Harmful if swallowed or if inhaled. | P220: Keep away from clothing and other combustible materials. P261: Avoid breathing dust. |
| 1-Methyl-1H-imidazole-4-carbaldehyde | Not extensively classified, handle with care. | N/A | Use standard laboratory PPE. Avoid dust inhalation. |
| Sodium Borohydride (NaBH₄) | Water-reactive; Acute Tox. 3; Skin Corr. 1B | H260: In contact with water releases flammable gases. H301: Toxic if swallowed. H314: Causes severe skin burns and eye damage. | P231+P232: Handle under inert gas. Protect from moisture. P280: Wear protective gloves/clothing/eye protection. |
| (1-Methyl-1H-imidazol-4-yl)methylamine | Acute Tox. 4 (Oral); Skin Irrit. 2; Eye Dam. 1; STOT SE 3 | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Critical Safety Directive: The final product, (1-methyl-1H-imidazol-4-yl)methylamine, is corrosive and can cause severe eye damage.[4] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[4] An eyewash station and safety shower must be readily accessible.[5]
Detailed Experimental Protocols
Part 3.1: Laboratory-Scale Synthesis (5 g Scale)
Step 1: Synthesis of 1-Methyl-1H-imidazole-4-carbaldehyde
This protocol is adapted from established procedures for the oxidation of activated alcohols.[6][7]
-
Reagents & Equipment:
-
(1-Methyl-1H-imidazol-4-yl)methanol (5.0 g, 44.6 mmol)
-
Activated Manganese Dioxide (MnO₂, ~85%) (19.4 g, ~223 mmol, 5.0 equiv.)
-
Acetone (100 mL)
-
250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Celite™ or a similar filter aid
-
-
Procedure:
-
Charge the 250 mL round-bottom flask with (1-methyl-1H-imidazol-4-yl)methanol and acetone.
-
Begin vigorous stirring to dissolve the starting material.
-
Under nitrogen, add the manganese dioxide in portions over 10-15 minutes. Note: The addition may be slightly exothermic.
-
Heat the reaction mixture to a gentle reflux (~60 °C) and maintain for 12 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite™ to remove the manganese salts. Wash the filter cake thoroughly with additional acetone (3 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-methyl-1H-imidazole-4-carbaldehyde as a crude solid. The product is often of sufficient purity for the next step without further purification.[6] Expected yield: 3.8 - 4.2 g (76-84%).
-
Step 2: Synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine via Reductive Amination
This procedure utilizes a one-pot reductive amination, a cornerstone reaction in amine synthesis.[8][9]
Caption: Key steps in the reductive amination process.
-
Reagents & Equipment:
-
1-Methyl-1H-imidazole-4-carbaldehyde (4.0 g, 36.3 mmol)
-
Anhydrous Methanol (120 mL)
-
Ammonium Hydroxide (28-30% solution, 30 mL)
-
Sodium Borohydride (NaBH₄) (2.75 g, 72.6 mmol, 2.0 equiv.)
-
500 mL round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the crude aldehyde in anhydrous methanol in the 500 mL flask.
-
Add the ammonium hydroxide solution and stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
CAUTION: Hydrogen gas will evolve. Ensure adequate ventilation. Slowly add the sodium borohydride in small portions over 30-45 minutes, keeping the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).
-
Quench the reaction by slowly adding water (50 mL).
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate (4 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the crude product by silica gel column chromatography (e.g., DCM/Methanol/NH₄OH gradient) to obtain the pure (1-methyl-1H-imidazol-4-yl)methylamine. Expected yield: 2.8 - 3.4 g (70-85%).
-
Part 3.2: Scale-Up Protocol and Key Considerations (100 g Scale)
Scaling a synthesis from the bench to a pilot scale introduces challenges related to heat transfer, mass transfer, and safety.
-
Equipment:
-
Jacketed glass reactor (5 L) with overhead mechanical stirring, temperature probe, and addition funnel.
-
Large-scale filtration apparatus (e.g., Nutsche filter).
-
Large-scale rotary evaporator or other solvent removal system.
-
-
Scale-Up Considerations:
-
Heat Management (Oxidation): While the MnO₂ oxidation is not violently exothermic, on a larger scale, the cumulative heat can be significant. Use the reactor jacket with a circulating fluid to maintain a steady reflux temperature and prevent runaway conditions.
-
Stirring (Oxidation): The reaction is a heterogeneous slurry. Overhead mechanical stirring is mandatory to ensure efficient mixing and prevent the heavy MnO₂ from settling, which would halt the reaction.
-
Filtration (Oxidation): Filtering large quantities of fine MnO₂ can be slow. Use a Nutsche filter and a thicker pad of filter aid (Celite™). Be prepared to wash the cake extensively with solvent to maximize product recovery.
-
Controlled Addition (Reductive Amination): The addition of sodium borohydride is highly exothermic and produces flammable hydrogen gas. Use an addition funnel or a solids charging system to add the NaBH₄ slowly and controllably. The reactor's cooling jacket must be active and set to a low temperature (e.g., -5 to 0 °C) to dissipate the heat of reaction effectively. Never add the NaBH₄ in one portion.
-
Quenching: Quenching the reaction at scale must also be done slowly by adding water via an addition funnel to control the exotherm and gas evolution from the destruction of excess borohydride.
-
Purification: Column chromatography is generally not viable for large-scale purification. Alternative strategies must be employed:
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for a liquid amine.
-
Salt Formation & Crystallization: The amine can be converted to a salt (e.g., hydrochloride or tartrate) by treating the crude product in a suitable solvent with the corresponding acid. The resulting crystalline salt can often be isolated in high purity by filtration, separating it from non-basic impurities. The free amine can be regenerated if necessary.
-
Liquid-Liquid Extraction: A pH-driven extraction can be used for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid to extract the amine into the aqueous phase. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified, and the purified amine is re-extracted into a fresh organic solvent.[10][11]
-
-
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
LC-MS: To confirm the molecular weight and purity.[6]
-
FT-IR: To identify key functional groups (e.g., disappearance of C=O stretch, appearance of N-H stretches).
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low Yield in Oxidation | Inactive MnO₂; Insufficient stirring; Insufficient reaction time. | Use freshly activated MnO₂. Ensure vigorous, efficient stirring (overhead stirrer for scale-up). Monitor reaction by TLC/LC-MS to confirm completion. |
| Incomplete Reductive Amination | Insufficient reducing agent; Deactivated reducing agent (moisture). | Use a larger excess of NaBH₄ (2.5-3.0 equiv.). Ensure reagents and solvents are anhydrous. |
| Formation of Side Products | Over-reduction of aldehyde to alcohol; Dialkylation of the amine. | Ensure imine formation is complete before adding NaBH₄. Use a controlled stoichiometry of reagents. |
| Difficult Emulsions during Extraction | Presence of fine particulates or amphiphilic impurities. | Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength. If necessary, filter the entire biphasic mixture through Celite™. |
Conclusion
The two-step synthesis of (1-methyl-1H-imidazol-4-yl)methylamine via oxidation and subsequent reductive amination is a reliable and highly scalable process. By implementing proper engineering controls for heat management and reagent addition, and by shifting from chromatographic purification to more robust methods like extraction or crystallization, this valuable building block can be produced safely and efficiently in quantities suitable for advanced pharmaceutical development.
References
- Google Patents. (1981).
- Google Patents. (1981, October 14).
-
Airgas. SAFETY DATA SHEET - Methylamine. [Link]
- Google Patents. (2012).
-
Organic Syntheses. Imidazole-2-carboxaldehyde. [Link]
-
Organic Syntheses. Methylamine Hydrochloride. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]
-
ACS Publications. (2025, October 17). Synthesis of Isoquinoline/Quinoline/Carboline-Substituted Methylamine Derivatives by an Interrupted Ugi Three-Component Reaction. [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
-
PubChem. 1-Methyl-1H-imidazole-4-carbaldehyde. [Link]
-
ResearchGate. (2025, August 7). Synthesis and Analysis of 1-Methyl-4-Phenyl-1H-Imidazol-2-Amine. [Link]
-
Organic Chemistry Portal. Synthesis of imidazoles. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]
- Google Patents. (2023). CN115626896A - Method for synthesizing imidazole compound.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
-
Scribd. Amine Protection With Boc. [Link]
-
MySkinRecipes. (1-Methyl-1H-Imidazol-4-yl)Methylamine. [Link]
-
Thieme Chemistry. (2024). Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. [Link]
Sources
- 1. (1-Methyl-1H-Imidazol-4-yl)Methylamine [myskinrecipes.com]
- 2. Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-METHYL-1H-IMIDAZOLE-4-CARBALDEHYDE | 17289-26-8 [chemicalbook.com]
- 7. guidechem.com [guidechem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. 4-Imidazolecarboxaldehyde 98 3034-50-2 [sigmaaldrich.com]
- 10. US4283254A - Methylamines purification by distillation and purge - Google Patents [patents.google.com]
- 11. Methylamines purification process - Patent 0037695 [data.epo.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine
Status: Operational Ticket ID: YIELD-OPT-IMID-04 Subject: Yield Optimization & Troubleshooting Guide Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Yield "Killers"
The synthesis of (1-Methyl-1H-imidazol-4-yl)methylamine (CAS: 486414-83-9) typically proceeds via the reduction of 1-methyl-1H-imidazole-4-carbonitrile . While the chemistry appears straightforward, researchers frequently encounter low yields (<40%) due to three specific bottlenecks:
-
Regio-isomeric Pollution: Methylation of 4(5)-imidazolecarbonitrile often yields a difficult-to-separate mixture of 1,4- and 1,5-isomers.
-
Dimerization (Secondary Amine Formation): During nitrile reduction, the newly formed primary amine reacts with the intermediate imine, forming a secondary amine dimer.
-
Hydrophilic Loss: The product is highly water-soluble (ClogP ~ -1.1), leading to massive losses during aqueous workup.
This guide provides the protocols and troubleshooting steps to mitigate these issues and target yields >75%.
Module 1: Regioselective Methylation
The Challenge: 4(5)-Imidazolecarbonitrile exists in tautomeric equilibrium. Methylation can occur at N1 or N3. The 1,4-isomer (desired) is thermodynamically favored, but the 1,5-isomer (undesired) forms kinetically and is difficult to remove.
Optimized Protocol: The NaH/DMF Route
Standard yield: 85-90% (Isomer ratio >9:1)
-
Dissolution: Dissolve 4(5)-imidazolecarbonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.
-
Critical: Allow H₂ evolution to cease completely (approx. 30-45 mins) before adding the electrophile. This ensures the thermodynamic anion predominates.
-
-
Methylation: Add MeI (1.05 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.
-
Quench: Pour into ice water. The 1,4-isomer often precipitates or can be extracted with EtOAc.
Troubleshooting Guide: Methylation
| Symptom | Probable Cause | Corrective Action |
| High 1,5-isomer content (>15%) | Kinetic control dominant. | Ensure reaction stays at 0°C during addition. Switch base to K₂CO₃ in DMF (slower, but often more selective). |
| Incomplete Conversion | Moisture in DMF. | DMF must be anhydrous. Water quenches NaH, leaving unreacted starting material. |
| Polymethylation (Quaternary salt) | Excess MeI. | Strictly limit MeI to 1.05 eq. Imidazoles can quaternize at N3 to form imidazolium salts. |
Module 2: The Reduction (Nitrile to Amine)
The Challenge: The reduction of nitriles to primary amines is prone to "poisoning" by the product itself. The primary amine product (
Optimized Protocol: Raney Nickel High-Pressure Hydrogenation
Target Yield: >80%
Reagents:
-
Catalyst: Raney Nickel (slurry in water, washed 3x with MeOH). Pyrophoric Hazard.
-
Solvent: 7N Ammonia in Methanol (Critical).
Procedure:
-
Charge: In a high-pressure autoclave, add the nitrile (1.0 eq).
-
Solvent: Add 7N NH₃ in MeOH (concentration ~0.2 M).
-
Why? The excess ammonia competes with the primary amine for the imine intermediate, suppressing dimer formation.
-
-
Catalyst: Add Raney Ni (20-50 wt% loading).
-
Hydrogenation: Purge with N₂, then H₂. Pressurize to 50 psi (3.5 bar) . Stir vigorously at RT for 4-12 hours.
-
Filtration: Filter through Celite under an inert atmosphere (Argon/N₂). Do not let the catalyst dry out. [3]
Visualizing the "Yield Killer" (Dimerization Pathway)
Caption: The "von Braun" side-reaction mechanism. Excess Ammonia (Blue) is required to block the red pathway (Dimer formation).
Troubleshooting Guide: Reduction
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (<50% conversion) | Catalyst poisoning. | Sulfur traces from the starting material (if made via thiocyanate routes) poison Raney Ni. Wash starting material or increase catalyst loading. |
| High Dimer Content (M+ Product Mass) | Insufficient Ammonia. | Ensure the solvent is saturated with ammonia (7N). Do not use neutral MeOH. |
| Blue/Green Filtrate | Nickel Leaching. | Caused by older, oxidized Raney Ni. Use fresh catalyst or wash with EDTA solution during workup. |
Module 3: Isolation & Purification
The Challenge: The product is a small, polar, basic amine. Standard extraction (Water/DCM) fails because the product stays in the water.
Optimized Workup: The "Salting Out" or "Dry Load" Method
Method A: The Resin Catch (Best for Purity)
-
Evaporate the methanolic ammonia filtrate to dryness.
-
Redissolve in MeOH and load onto a Strong Cation Exchange (SCX) cartridge.
-
Wash with MeOH (removes non-basic impurities).
-
Elute product with 2N NH₃ in MeOH .
-
Concentrate to yield the free base.
Method B: The HCl Salt (Best for Stability)
-
Evaporate the filtrate to remove NH₃.
-
Redissolve in a minimum amount of EtOH.
-
Add 1.2 eq of 4M HCl in Dioxane or concentrated aqueous HCl.
-
Add Et₂O or Acetone to precipitate the hydrochloride salt.
-
Filter the hygroscopic solid.
Method C: Continuous Extraction (If free base is required)
-
Basify aqueous layer to pH > 12 with NaOH.
-
Perform continuous liquid-liquid extraction with Chloroform or DCM for 24 hours. (Simple separatory funnel extraction is insufficient).
Frequently Asked Questions (FAQ)
Q: Can I use Palladium on Carbon (Pd/C) instead of Raney Nickel? A: Yes, but Pd/C is often less active for aliphatic nitriles and more prone to poisoning by the imidazole ring. If you must use Pd/C, run the reaction in acidic media (e.g., MeOH/HCl) to protonate the amine immediately, preventing dimerization. However, this yields the salt directly.
Q: My product is an oil that won't crystallize. Is it impure? A: The free base of (1-Methyl-1H-imidazol-4-yl)methylamine is typically an oil or a low-melting solid. It is highly hygroscopic. Conversion to the dihydrochloride salt is recommended for storage and handling.
Q: I see a peak at M+14 in the Mass Spec. What is it? A: This is likely the N-methylated byproduct . If methyl iodide was in excess during the first step, you might have formed a quaternary ammonium salt or methylated the exocyclic amine (if methylation happened after reduction, though unlikely in this sequence).
References
-
Nitrile Reduction Methodology
-
Imidazole Methylation Regioselectivity
-
General Synthesis & Properties
-
PubChem Compound Summary for CID 2795114, (1-methyl-1H-imidazol-4-yl)methanamine. Link
-
-
Raney Nickel Handling
-
Organic Chemistry Portal. Raney Nickel - Handling and Safety. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1-Methyl-1H-imidazol-4-yl)methylamine Stability & Storage
Current Status: Operational Topic: Preventing Degradation of (1-Methyl-1H-imidazol-4-yl)methylamine CAS Registry Number: 486414-83-9 (Free Base) | 45533-85-7 (HCl Salt)
Executive Summary: Immediate Storage Protocols
If you have just received a shipment of (1-Methyl-1H-imidazol-4-yl)methylamine , do not store it on the benchtop. This compound acts as a "CO₂ sponge" and will degrade rapidly in ambient air.
| Parameter | Free Base (Liquid) | Hydrochloride Salt (Solid) |
| Primary Threat | Atmospheric CO₂ (Carbamylation) | Moisture (Hygroscopic clumping) |
| Temperature | 2–8°C (Refrigerated) | 2–8°C (Refrigerated) |
| Atmosphere | Strict Inert Gas (Argon/Nitrogen) | Desiccated / Inert Gas Preferred |
| Container | Amber glass with Parafilm/Teflon tape seal | Tightly screwed amber vial |
| Shelf Life | 6–12 months (if sealed correctly) | 12–24 months |
Technical Deep Dive: Why Does It Degrade?
To prevent degradation, you must understand the mechanism. This molecule contains a primary amine attached to an imidazole ring .
The Primary Failure Mode: Carbamylation
The most immediate threat to the free base is not oxidation, but carbon dioxide absorption . Primary amines react reversibly with atmospheric CO₂ to form carbamic acid, which then stabilizes as a carbamate salt.
-
Observation: You may see a white crust forming on the rim of the bottle or the liquid turning viscous/cloudy.
-
Mechanism:
-
Impact: This changes the stoichiometry of your reactions. If you weigh 100 mg of "degraded" amine, you are actually weighing a mixture of amine and carbamate, leading to under-loading in your synthesis.
Secondary Failure Mode: Oxidation & N-Oxide Formation
While the imidazole ring is relatively stable, the exocyclic nitrogen (the amine) is electron-rich.
-
Observation: The clear/colorless liquid turns yellow or brown over time.
-
Mechanism: Reaction with atmospheric oxygen creates N-oxides or radical-mediated coupling products (dimers). This is accelerated by light and heat.
Troubleshooting Guide (Q&A)
Issue 1: Appearance Change
Q: My clear liquid has turned yellow/brown. Is it still usable? A: Likely yes, but with purification. Yellowing indicates trace oxidation products (often <1% impurity) acting as chromophores.
-
Diagnostic: Run a standard ¹H-NMR. If the integral ratios of the methyl group (approx 3.6 ppm) and the methylene group (approx 3.8 ppm) are correct and you see no large new peaks, the impurity is likely negligible for robust reactions.
-
Correction: If high purity is required, distill the free base under high vacuum (bulb-to-bulb distillation) or repurify via column chromatography (DCM/MeOH/NH₃).
Issue 2: Solubility & "White Crust"
Q: There is a white solid forming on the cap, and the liquid is cloudy. It won't dissolve in my organic solvent. A: You have Carbamate formation. The amine has reacted with CO₂ in the air. The "crust" is the carbamate salt, which is often insoluble in non-polar organic solvents but soluble in water/methanol.
-
Correction: You can often reverse this by "free basing" the compound again. Dissolve the material in a strong base (like NaOH) and extract with DCM, or simply purge the solution with Nitrogen while heating slightly (if thermal stability permits, though extraction is safer).
Issue 3: NMR Purity Discrepancy
Q: My NMR shows extra peaks, but the LCMS looks clean. What is happening? A: Check your NMR solvent.
-
Chloroform (CDCl₃): This amine is basic enough to react slowly with CDCl₃ or neutralize the acidity of the solvent, potentially shifting peaks. Furthermore, if your CDCl₃ is acidic (old), it will protonate the amine, shifting the chemical shift of the
next to the amine. -
Solution: Run NMR in DMSO-d₆ or Methanol-d₄ for a more reliable baseline.
Experimental Protocols
Protocol A: Inert Handling (The "Argon Blanket")
Use this whenever opening the stock bottle.
-
Prepare: Connect a gentle stream of Argon or Nitrogen to a glass pipette or needle.
-
Open: Uncap the bottle.
-
Dispense: Remove the required amount of amine using a clean, dry syringe (avoid pouring, which exposes more surface area).
-
Purge: Insert the gas pipette into the bottle (do not touch the liquid). Allow the heavy gas (Argon is best) to displace the air for 10–15 seconds.
-
Seal: While the gas is still flowing gently, cap the bottle tightly. Wrap the cap with Parafilm or electrical tape to prevent gas exchange.
Protocol B: Storage Workflow Visualization
Figure 1: Decision matrix for incoming shipment handling to maximize shelf-life.
Frequently Asked Questions (FAQs)
Q: Can I store this at -20°C? A: Yes, -20°C is excellent for long-term storage. However, if the compound is a liquid free base, ensure it is brought to room temperature before opening to prevent moisture condensation from the air, which is more damaging than the cold itself.
Q: Is the HCl salt better than the free base? A: Absolutely. If your chemistry tolerates it, always purchase or convert the free base to the hydrochloride salt. The salt form effectively "locks up" the lone pair on the nitrogen, rendering it immune to oxidation and CO₂ absorption. It transforms a volatile, sensitive liquid into a stable, easy-to-weigh solid.
Q: How do I ship this to a collaborator? A:
-
Free Base: Glass vial, taped shut, sealed inside a secondary bag with a desiccant pack. Ship with cold packs (blue ice).
-
Salt: Standard ambient shipping is usually acceptable for short durations (2-3 days), but cold packs are preferred to prevent clumping.
References
Overcoming hygroscopic challenges of (1-Methyl-1H-imidazol-4-yl)methylamine salts
Topic: Overcoming Hygroscopic Challenges of (1-Methyl-1H-imidazol-4-yl)methylamine Salts Ticket ID: #IMG-4-AMINE-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
(1-Methyl-1H-imidazol-4-yl)methylamine (often supplied as the dihydrochloride salt, 2HCl) presents significant handling challenges due to deliquescence . The high aqueous solubility of the imidazole moiety, combined with the high lattice energy demands of small chloride anions, often results in a salt that avidly absorbs atmospheric moisture, transitioning from a solid to a chaotic "goo" within minutes of exposure.
This guide provides immediate troubleshooting for handling existing stocks and long-term engineering strategies to synthesize more stable forms.
Module 1: Immediate Handling & Weighing Protocols
Q: My sample turns into a sticky oil on the balance. How do I get an accurate weight?
A: You are experiencing rapid deliquescence. Standard weighing papers are insufficient. You must switch to a "Weighing by Difference" protocol or use a closed-vessel technique.
Protocol A: Weighing by Difference (The "Speed" Method)
Use this when a glovebox is unavailable.
-
Preparation: Dry a glass vial and cap in an oven (100°C) for 1 hour; cool in a desiccator.
-
Transfer: Quickly transfer the approximate amount of hygroscopic salt needed into the tared vial. Cap immediately.
-
Total Mass: Weigh the capped vial containing the solid (
). -
Dispense: Quickly uncap and pour the solid into your reaction vessel. Do not use a spatula (the solid will stick to it).
-
Residual Mass: Immediately recap the empty vial and weigh it again (
). -
Calculation:
Protocol B: The Inert Gas Bag (The "Budget Glovebox")
If the salt is too sticky for Protocol A, create a localized dry environment:
-
Place the balance, reagents, and spatulas inside a large polyethylene bag (e.g., an AtmosBag or a simple trash bag with two holes cut for hands).
-
Purge the bag with dry Nitrogen or Argon for 5 minutes.
-
Seal the bag loosely around your wrists and perform the weighing inside.
Module 2: Stoichiometry & Purity Correction
Q: My reaction yields are inconsistent. Is the water weight throwing off my stoichiometry?
A: Yes. A "dry" looking hygroscopic salt can contain 10–20% water by weight. Relying on the theoretical molecular weight (MW) of the anhydrous salt will lead to under-loading the amine, causing incomplete conversion.
Solution: You must determine the Absolute Content (Weight %) using Quantitative NMR (qNMR).[1][2]
Workflow: qNMR Purity Assay
This method calculates the exact moles of amine per gram of "wet" solid.
Figure 1: Quantitative NMR (qNMR) workflow for determining absolute purity of hygroscopic salts.
Calculation Formula:
Module 3: Salt Engineering (Long-Term Solution)
Q: Can I make a salt that isn't hygroscopic?
A: Yes. The dihydrochloride (2HCl) salt is often the default choice, but it is thermodynamically prone to hydration because the chloride ion is small and has high charge density. Switching to a large, organic counterion can "pack" the crystal lattice more effectively, excluding water.
Recommendation: Perform a Salt Screen targeting anions with lower hydration energy.
Comparative Table: Counterion Candidates
| Counterion | pKa (Acid) | Hygroscopicity Risk | Crystallinity Potential | Rationale |
| Chloride (HCl) | -7 | High | Moderate | Default choice, but Cl⁻ attracts moisture avidly. |
| Fumarate | 3.03, 4.44 | Low | High | Planar dicarboxylic acid; forms strong H-bond networks that stabilize the lattice. |
| Tosylate | -2.8 | Low | High | Large hydrophobic aromatic ring shields the ionic core from water. |
| Succinate | 4.2, 5.6 | Moderate | Moderate | Similar to fumarate but more flexible; may form hydrates. |
| Oxalate | 1.2, 4.2 | Low | High | Very stable lattice, but toxicity issues may limit pharmaceutical use. |
Experimental Workflow: Salt Screening
To identify the optimal stable form, follow this logical pathway:
Figure 2: Salt screening decision tree for converting hygroscopic amines into stable crystalline solids.
Module 4: Drying & Storage
Q: How do I dry the salt without decomposing it?
A: Imidazole rings can be sensitive to oxidation, and the amine can react with CO₂.
-
Do NOT use standard silica desiccants alone; they are often insufficient for deliquescent salts.
-
Do NOT heat above 60°C unless thermal stability is confirmed (TGA data).
Best Practice Protocol:
-
Drying Agent: Use Phosphorus Pentoxide (
) or KOH pellets in a vacuum desiccator. is chemically aggressive and will strip water far better than silica gel. -
Vacuum: Apply high vacuum (< 1 mbar) for 24 hours.
-
Storage: Store in a tightly sealed vial wrapped in Parafilm, inside a secondary container with desiccant, at -20°C. Cold storage reduces the kinetics of water absorption.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative text on counterion selection and hygroscopicity).
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Validation of qNMR for purity).
-
Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. (Methodology for salt screening).
-
PubChem. (2025).[5] Compound Summary: (1-Methyl-1H-imidazol-4-yl)methylamine.[5][6][7] National Library of Medicine.
Sources
- 1. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. emerypharma.com [emerypharma.com]
- 4. Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis for the Standardization of Quantitative Reagents in the Japanese Pharmacopoeia (Part 2) [jstage.jst.go.jp]
- 5. (1-methyl-1H-imidazol-4-yl)methanamine | C5H9N3 | CID 2795114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (1-Methyl-1H-imidazol-4-yl)methylamine | 486414-83-9 [amp.chemicalbook.com]
- 7. (1-甲基-1H-咪唑-4-基)甲胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Uncharted: A Safety and Handling Guide for (1-Methyl-1H-imidazol-4-yl)methylamine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, with novelty comes the responsibility of navigating a landscape where comprehensive safety data may be limited. This guide provides essential safety and logistical information for handling amine, a substituted imidazole derivative.
Hazard Assessment: A Profile of a Corrosive Amine
amine is a heterocyclic amine. Heterocyclic amines, as a class, are recognized for their potential to be mutagenic and carcinogenic.[2][3][4][5][6] The presence of the amine functional group suggests that the compound is likely to be basic and corrosive.
Based on the Safety Data Sheet for the closely related (1-methyl-1H-imidazol-4-yl)methylamine, we can anticipate the following hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation, and potentially severe burns upon prolonged contact.[1]
-
Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
The addition of a propyl group may influence the compound's lipophilicity and permeability, potentially affecting its absorption through the skin. Therefore, dermal contact should be scrupulously avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling amine. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Fully buttoned lab coat | Recommended to be performed in a chemical fume hood |
| Running reactions and work-up | Chemical splash goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Mandatory to be performed in a chemical fume hood |
| Handling spills | Chemical splash goggles and a face shield | Heavy-duty butyl rubber or Viton® gloves | Chemical-resistant suit or coveralls | Use of a self-contained breathing apparatus (SCBA) may be necessary for large spills |
Glove Selection Rationale:
The choice of glove material is critical. While nitrile gloves offer good general protection against a range of chemicals, for corrosive amines, more robust options should be considered, especially for prolonged handling.[7][8] Butyl rubber and Viton® offer excellent resistance to a wide range of chemicals, including many amines.[9][10] Always inspect gloves for any signs of degradation or perforation before use.
Operational Plan: Step-by-Step Guidance
Engineering Controls
All work with amine, including weighing, solution preparation, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Donning and Doffing PPE
A strict protocol for donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab coat
-
Inner gloves
-
Chemical splash goggles
-
Face shield (if required)
-
Outer gloves (cuff over the lab coat sleeve)
Doffing Sequence:
-
Remove outer gloves (peel off without touching the outer surface)
-
Remove face shield
-
Remove lab coat (fold inwards)
-
Remove chemical splash goggles
-
Remove inner gloves
-
Wash hands thoroughly with soap and water
Emergency Procedures: Immediate and Decisive Action
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[11][12]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[13][14] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[13][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Disposal Plan: Responsible Waste Management
All waste containing amine must be treated as hazardous waste.
Waste Segregation
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled, and sealed container. Do not mix with other waste streams to avoid potentially violent reactions.[16]
Container Labeling
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "amine," and the appropriate hazard pictograms (e.g., corrosive, toxic).
Disposal Procedures
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[17][18][19] This typically involves arranging for pickup by a licensed hazardous waste disposal company. Never dispose of this chemical down the drain.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling novel compounds like amine, ensuring a safe and productive laboratory environment.
References
-
Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024, May 13). Safeopedia. [Link]
-
Glove Selection Guide. University of California, Berkeley Environmental Health & Safety. [Link]
-
Waste accumulation and disposal procedures. University of Washington Environmental Health & Safety. [Link]
-
Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 37–41. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]
-
Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
-
Hazardous Waste. Maryland Department of the Environment. [Link]
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. [Link]
-
The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 6). PK Safety. [Link]
-
Which are the best gloves for chemical environments? (2025, June 26). AIBON SAFETY. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency. [Link]
-
Heterocyclic amine formation in meat. Wikipedia. [Link]
-
Heterocyclic Amines. NutritionFacts.org. [Link]
-
Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chemical splash in the eye: First aid. (2023, March 11). Mayo Clinic. [Link]
-
Colorectal Cancer Carcinogens: Heterocyclic Amines. (2024, April 11). Colorectal Cancer Canada. [Link]
-
Eye Injury: First Aid For Chemical Burns. NewYork-Presbyterian. [Link]
-
Health risks of heterocyclic amines. Sci-Hub. [Link]
Sources
- 1. (1-甲基-1H-咪唑-4-基)甲胺 AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Health risks of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterocyclic amine formation in meat - Wikipedia [en.wikipedia.org]
- 4. heterocyclic amines | Health Topics | NutritionFacts.org [nutritionfacts.org]
- 5. ourcancerstories.com [ourcancerstories.com]
- 6. Sci-Hub. Health risks of heterocyclic amines / Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 1997 [sci-hub.red]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. safeopedia.com [safeopedia.com]
- 10. esafetysupplies.com [esafetysupplies.com]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 14. nyp.org [nyp.org]
- 15. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 16. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. dnr.mo.gov [dnr.mo.gov]
- 19. Hazardous Waste [mde.maryland.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
